molecular formula C4H11NS B8796092 2-amino-2-methylpropane-1-thiol CAS No. 13893-24-8

2-amino-2-methylpropane-1-thiol

Cat. No.: B8796092
CAS No.: 13893-24-8
M. Wt: 105.20 g/mol
InChI Key: WHFJUXYUXQYZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-methylpropane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol derivative of 2-amino-2-methylpropane, characterized by the presence of both an amino group and a thiol group attached to a central carbon atom. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methylpropane-1-thiol typically involves the reaction of 2-amino-2-methylpropanol with hydrogen sulfide gas under acidic conditions. The reaction proceeds as follows:

[ \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{OH} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{SH} + \text{H}_2\text{O} ]

This reaction is typically carried out at elevated temperatures to ensure complete conversion of the alcohol to the thiol.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar process but on a larger scale. The reaction is conducted in a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Corresponding amines (R-NH2).

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-amino-2-methylpropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-Amino-2-methylpropanoic acid: Contains a carboxyl group instead of a thiol group.

    2-Amino-2-methylpropylamine: Features an additional amino group.

Uniqueness

2-amino-2-methylpropane-1-thiol is unique due to the presence of both an amino and a thiol group, which imparts distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

13893-24-8

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

IUPAC Name

2-amino-2-methylpropane-1-thiol

InChI

InChI=1S/C4H11NS/c1-4(2,5)3-6/h6H,3,5H2,1-2H3

InChI Key

WHFJUXYUXQYZSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)N

Origin of Product

United States

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